Cas no 55487-63-3 (11-Deoxy Corticosterone-d8)

11-Deoxy Corticosterone-d8 is a deuterated analog of 11-deoxycorticosterone, a steroid hormone involved in adrenal steroidogenesis. The incorporation of eight deuterium atoms enhances its utility as an internal standard in mass spectrometry-based assays, ensuring improved accuracy and precision in quantitative analyses. This isotopically labeled compound is particularly valuable in endocrine research, pharmacokinetic studies, and metabolic profiling, where it aids in minimizing interference from endogenous analytes. Its high chemical purity and isotopic enrichment (>98%) make it a reliable reference material for LC-MS/MS applications. The deuterium labeling also provides a distinct mass shift, facilitating unambiguous detection in complex biological matrices.
11-Deoxy Corticosterone-d8 structure
11-Deoxy Corticosterone-d8 structure
Product Name:11-Deoxy Corticosterone-d8
CAS No:55487-63-3
MF:C21H30O3
MW:338.510400295258
CID:367114
PubChem ID:90473442
Update Time:2025-05-20

11-Deoxy Corticosterone-d8 Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21-d8,21-hydroxy- (9CI)
    • 11-Deoxy Corticosterone-d8 See D232593
    • 11-Deoxy Corticosterone-d8 See D232593
    • 21-Hydroxyproges
    • Deoxy Corticosterone-d8
    • 4-PREGNEN-21-OL-3,20-DIONE-2,2,4,6,6,17ALPHA,21,21-D8
    • 11-Deoxy Corticosterone-d8
    • CS-0200750
    • (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
    • Deoxycorticosterone-d8
    • HY-113414S
    • 21-Hydroxypregn-4-ene-3,20-dione-d8
    • 55487-63-3
    • 11-Deoxycorticosterone-d8
    • F91260
    • Inchi: 1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2,18D
    • InChI Key: ZESRJSPZRDMNHY-JRMIWGODSA-N
    • SMILES: O=C(C([2H])([2H])O)[C@@]1([2H])CC[C@H]2[C@@H]3CC([2H])([2H])C4=C([2H])C(C([2H])([2H])C[C@]4(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Exact Mass: 338.27000
  • Monoisotopic Mass: 338.26970878g/mol
  • Isotope Atom Count: 8
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Melting Point: 132-134°C
  • PSA: 54.37000
  • LogP: 3.69590

11-Deoxy Corticosterone-d8 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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A2B Chem LLC
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1PlusChem
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A2B Chem LLC
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11-Deoxy Corticosterone-d8 Related Literature

Additional information on 11-Deoxy Corticosterone-d8

Introduction to 11-Deoxy Corticosterone-d8 (CAS No. 55487-63-3)

11-Deoxy Corticosterone-d8, identified by the Chemical Abstracts Service Number (CAS No.) 55487-63-3, is a deuterated derivative of corticosterone, a naturally occurring corticosteroid hormone. This compound has garnered significant attention in the field of pharmaceutical research due to its utility as an internal standard and a precursor in the synthesis of more complex corticosteroid analogs. The introduction of deuterium atoms at specific positions enhances the compound's stability and specificity, making it particularly valuable in analytical chemistry and metabolic studies.

The structure of 11-Deoxy Corticosterone-d8 features a tetrahydrofuran ring system, which is a hallmark of corticosteroids. The removal of the hydroxyl group at the 11th carbon position (hence the name "11-Deoxy") modifies its pharmacokinetic properties, allowing researchers to study its interactions with biological targets with greater precision. The deuterium labeling at various positions further refines its applications, particularly in mass spectrometry-based assays where isotope effects can be leveraged to improve sensitivity and specificity.

In recent years, advancements in nuclear magnetic resonance (NMR) spectroscopy have highlighted the importance of deuterated steroids like 11-Deoxy Corticosterone-d8. NMR is a powerful tool for elucidating molecular structures and studying dynamic processes in solution. The presence of deuterium atoms provides distinct peaks in NMR spectra, enabling researchers to monitor reactions and interactions with high resolution. This has been particularly useful in understanding the mechanisms of action of corticosteroids and their analogs, which are widely used in treating inflammatory and immunological disorders.

One of the most compelling applications of 11-Deoxy Corticosterone-d8 is in the field of drug metabolism research. By using this compound as an internal standard, scientists can accurately quantify corticosteroid metabolites in biological samples. This is crucial for assessing the efficacy and safety of new drugs that belong to the corticosteroid class. Additionally, the deuterated version helps minimize interference from endogenous compounds, ensuring more reliable results in metabolomic studies.

The synthesis of 11-Deoxy Corticosterone-d8 involves multi-step organic transformations, often requiring specialized techniques such as catalytic hydrogenation and stereoselective reactions. Researchers have developed efficient synthetic routes that incorporate deuterium atoms at desired positions while maintaining high yields and purity. These synthetic methodologies are essential for producing sufficient quantities of the compound for both research and commercial purposes.

Recent studies have demonstrated the utility of 11-Deoxy Corticosterone-d8 in drug discovery pipelines. For instance, its use as a scaffold for designing novel corticosteroid derivatives has led to the identification of compounds with improved pharmacological profiles. These derivatives exhibit enhanced binding affinity to glucocorticoid receptors while minimizing side effects such as hyperglycemia and osteoporosis. Such findings underscore the importance of 11-Deoxy Corticosterone-d8 in developing next-generation therapeutic agents.

The role of 11-Deoxy Corticosterone-d8 extends beyond basic research; it also finds applications in industrial settings where quality control and process optimization are paramount. Pharmaceutical manufacturers utilize this compound to validate synthetic pathways and ensure compliance with regulatory standards. Its stability under various conditions makes it an ideal candidate for these purposes, contributing to the consistent production of high-quality corticosteroid medications.

In conclusion, 11-Deoxy Corticosterone-d8 (CAS No. 55487-63-3) is a versatile compound with significant implications in pharmaceutical research and development. Its unique structural features and deuterium labeling make it an invaluable tool for studying corticosteroid biology, drug metabolism, and synthetic chemistry. As our understanding of steroid biochemistry continues to evolve, compounds like 11-Deoxy Corticosterone-d8 will remain indispensable in advancing therapeutic strategies for a wide range of medical conditions.

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